Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-
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Overview
Description
Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- is a chemical compound with the molecular formula C13H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a phenyl group that is further substituted with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- typically involves the reaction of 3-(4-morpholinyl)phenylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and morpholine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanamine, 1-[3-(4-piperidinyl)phenyl]-
- Cyclopropanamine, 1-[3-(4-pyrrolidinyl)phenyl]-
- Cyclopropanamine, 1-[3-(4-piperazinyl)phenyl]-
Uniqueness
Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H18N2O/c14-13(4-5-13)11-2-1-3-12(10-11)15-6-8-16-9-7-15/h1-3,10H,4-9,14H2 |
InChI Key |
RIHBTUWMJQKYOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N3CCOCC3)N |
Origin of Product |
United States |
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